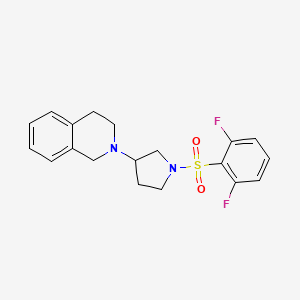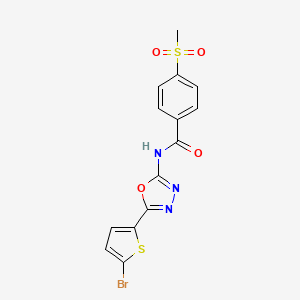![molecular formula C20H24N4O4S B2467591 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1226430-54-1](/img/structure/B2467591.png)
4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a benzo[d][1,3]dioxole, a carboxamide, a thiophene, and a piperazine . These groups are common in many biologically active compounds and materials with interesting properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the carboxamide could undergo hydrolysis, and the piperazine could react with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point, or a certain reactivity .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs)
Dioxole Functionalized MOFs: The synthesis and physical properties of dioxole functionalized metal–organic frameworks (MOFs) have been investigated . By combining benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) with Zn(II) under solvothermal conditions, researchers obtained two distinct MOFs:
These functionalized MOFs exhibit different physical properties, making them promising candidates for gas sorption, catalysis, and other applications.
Insect Growth Regulators (IGRs)
Chitinase Inhibition: Recent research suggests that inhibiting multiple chitinases simultaneously can lead to excellent insecticidal activity . Understanding the interaction between this compound and various chitinases, as well as the differences in biological activity, could enhance its effectiveness as an IGR in sustainable agriculture.
Anticonvulsant Activity
5-Substituted Benzo[d][1,3]dioxole Derivatives: A series of 5-substituted benzo[d][1,3]dioxole derivatives were designed and synthesized for anticonvulsant activity testing. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens were used to evaluate their efficacy .
Medicinal Chemistry
Lumacaftor Analogs: The introduction of a difluorobenzo[d][1,3]dioxole unit onto heteroarenes is intriguing due to its presence in important pharmaceutical compounds like Lumacaftor . Further exploration of this compound’s reactivity in direct arylation could lead to novel drug candidates.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-19(15-3-4-17-18(12-15)28-14-27-17)21-5-6-23-7-9-24(10-8-23)20(26)22-13-16-2-1-11-29-16/h1-4,11-12H,5-10,13-14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMOIRHYKYCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

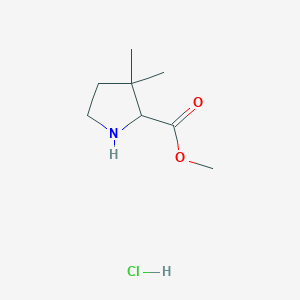


![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2467512.png)
![1-(4-isopropyl-3-methylphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B2467513.png)
![5-(4-bromophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2467514.png)
![N-(4-ethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2467515.png)
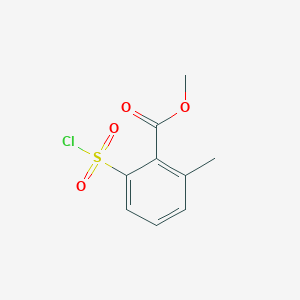
![2-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2467521.png)
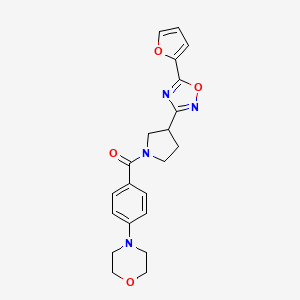
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467524.png)
